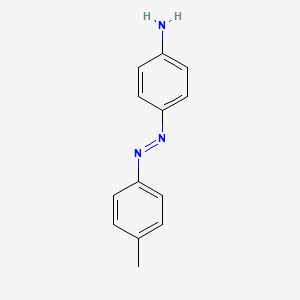

4-(p-Tolylazo)aniline

Description

Significance of Azo Compounds in Contemporary Chemical Research

Azo compounds are integral to modern chemical research due to their diverse properties and applications. Constituting about half of all synthetic colorants, they are extensively used as dyes and pigments in various industries. isnra.netresearchgate.netresearchgate.net Their vibrant colors stem from the extended π-electron conjugation system created by the azo group linked to aromatic rings. researchgate.netmdpi.com

Beyond their use as colorants, the reversible trans-cis photoisomerization of azo compounds upon light irradiation has opened up applications in optical functional materials. mdpi.comcinz.nz This "switching" property allows for the control of material properties, catalytic activity, and has potential in biomedical applications. cinz.nz The properties of aromatic azo compounds are heavily influenced by the substituents on the aromatic rings, which has spurred research into designing functional photoresponsive materials at a molecular level. mdpi.com

Furthermore, many azo compounds exhibit a range of biological activities and have been investigated for their potential as anticancer, antifungal, antioxidant, anti-inflammatory, and antibacterial agents. isnra.netresearchgate.netresearchgate.net They are also utilized in printing systems, as polymer additives, and in analytical chemistry. isnra.netresearchgate.netsolubilityofthings.com The synthesis of new azo derivatives with high yields is a key area of research, with diazotization and azo coupling reactions being the primary methods. isnra.netresearchgate.netrsc.org

Research Landscape of 4-(p-Tolylazo)aniline within the Broader Azo Compound Class

Within the extensive family of azo compounds, this compound, also known as 4'-Methyl-4-aminoazobenzene, serves as a notable subject of academic and industrial research. solubilityofthings.comnih.gov Its chemical structure, featuring a tolyl group and an aniline (B41778) moiety connected by an azo bridge, makes it a valuable intermediate in the synthesis of other organic compounds, particularly more complex azo dyes and potential pharmaceutical agents. solubilityofthings.com

Research into this compound provides insights into several key areas of chemistry. solubilityofthings.com The study of its synthesis, typically through a diazotization and coupling reaction, contributes to the understanding of reaction mechanisms in organic chemistry. solubilityofthings.comsmolecule.com Its vibrant orange to red crystalline solid form makes it a subject of interest in dye chemistry, exploring the relationship between molecular structure and color. solubilityofthings.com

The compound's solubility characteristics are also a focus of study. It exhibits good solubility in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), but has low solubility in water due to its hydrophobic nature. solubilityofthings.com This property is crucial for its application in various chemical processes. solubilityofthings.com

Moreover, some research has touched upon the potential biological activities of this compound, in line with the broader investigation of azo dyes for antimicrobial and antitumor properties. solubilityofthings.com The compound's function as an electron donor, a characteristic of aromatic amines, is also relevant for the development of electronic materials. solubilityofthings.com

Interactive Data Tables

Below are interactive tables summarizing key information about this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃ | nih.gov |

| Molecular Weight | 211.26 g/mol | nih.gov |

| Appearance | Orange to red powder or crystalline solid | solubilityofthings.com |

| IUPAC Name | 4-[(4-methylphenyl)diazenyl]aniline | nih.gov |

| CAS Number | 722-25-8 | nih.gov |

Solubility Profile of this compound

| Solvent | Solubility | Reason | Source |

| Water | Low | Hydrophobic nature due to the tolyl group. | solubilityofthings.com |

| Ethanol | Good | Organic solvent. | solubilityofthings.com |

| Dimethyl Sulfoxide (DMSO) | Good | Organic solvent. | solubilityofthings.com |

Structure

3D Structure

Properties

CAS No. |

79349-35-2 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-[(4-methylphenyl)diazenyl]aniline |

InChI |

InChI=1S/C13H13N3/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 |

InChI Key |

PBKCJNOFHGLNEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 P Tolylazo Aniline and Its Derivatives

Conventional Diazotization and Coupling Pathways

The cornerstone of synthesizing 4-(p-Tolylazo)aniline and related azo dyes is a two-step process involving diazotization followed by an azo coupling reaction. sphinxsai.comnih.gov This conventional route remains a fundamental and widely practiced method in organic synthesis.

Mechanism of Diazonium Salt Formation from Aromatic Amines

The synthesis commences with the diazotization of a primary aromatic amine, in this case, p-toluidine (B81030). byjus.comunacademy.com This reaction is typically carried out in a cold acidic solution (0-5°C) with sodium nitrite (B80452) (NaNO₂). ncert.nic.in The acid, usually hydrochloric acid (HCl), reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. chemistryscore.com

The mechanism proceeds as follows:

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong mineral acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). chemistryscore.comlkouniv.ac.in

Nucleophilic Attack: The amino group of the primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion. chemistryscore.comlkouniv.ac.in

Proton Transfer and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of a stable aryldiazonium salt. lkouniv.ac.inmasterorganicchemistry.com

The resulting diazonium salt of p-toluidine, p-tolyldiazonium chloride, is a relatively stable intermediate at low temperatures and serves as the electrophile in the subsequent coupling reaction. lkouniv.ac.in The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts, making them highly useful in synthesis. masterorganicchemistry.com

Nucleophilic Coupling Reactions with Anilines and Related Phenols

The second stage of the synthesis is the azo coupling reaction, which is a form of electrophilic aromatic substitution. numberanalytics.comwikipedia.org The diazonium salt acts as a weak electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. lkouniv.ac.in For the synthesis of this compound, the coupling component is aniline (B41778).

The reaction is typically carried out in a weakly acidic medium. ncert.nic.in The electron-donating amino group of the aniline activates the aromatic ring, directing the electrophilic attack of the diazonium ion primarily to the para position due to steric and electronic factors. This results in the formation of the characteristic azo bond (–N=N–) that links the two aromatic rings, yielding this compound. wikipedia.org

Similarly, phenols can also be used as coupling components. In such cases, the reaction is performed under alkaline conditions to form the more strongly activating phenoxide ion. lkouniv.ac.in

Optimization of Reaction Parameters and Yield Efficiency

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the careful control of several reaction parameters.

Key parameters for optimization include:

Temperature: The diazotization reaction must be maintained at a low temperature (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt. ncert.nic.in

pH: The pH of the reaction medium is crucial for the coupling reaction. For coupling with aromatic amines like aniline, a weakly acidic medium is preferred. ncert.nic.in For phenols, alkaline conditions are necessary to generate the phenoxide ion, which is a more powerful activating group. beilstein-journals.org However, excessively high pH can lead to the decomposition of the diazonium salt. beilstein-journals.org

Concentration of Reactants: The stoichiometry of the reactants, including the amine, sodium nitrite, and the coupling component, must be carefully controlled to maximize the yield and minimize side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. acs.org

Recent research has explored various methods to enhance yield and efficiency, including the use of sonication (ultrasound) which has been shown to improve reaction rates and energy efficiency in azo dye synthesis. sci-hub.se Additionally, the use of microreactors allows for precise control over reaction parameters, leading to optimized and continuous flow synthesis of azo compounds. beilstein-journals.org

Novel Synthetic Routes and Advanced Derivatization Techniques

While the conventional diazotization and coupling method is robust, research continues to explore novel synthetic pathways and derivatization techniques to create functionalized azo compounds with tailored properties.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold can be achieved by using substituted anilines or phenols as starting materials or by modifying the final azo compound. This allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the molecule. iisertirupati.ac.in For instance, the synthesis of novel azo disperse dyes containing α-aminophosphonates has been reported, demonstrating the versatility of the azo coupling reaction in creating complex molecules. ekb.eg

One approach involves the direct oxidative azo coupling of anilines. For example, the oxidative coupling of p-toluidine has been achieved using a self-assembled flower-like CuCo₂O₄ material as a catalyst under aerobic conditions, offering an alternative to the traditional diazotization route. acs.org

Incorporation of Heterocyclic Scaffolds into Azo Systems

A significant area of development is the incorporation of heterocyclic moieties into the azo dye structure. nih.gov Heterocyclic azo compounds often exhibit enhanced properties such as improved coloring, thermal stability, and unique biological activities. nih.govresearchgate.net

The synthesis typically involves the diazotization of a heterocyclic amine followed by coupling with a suitable aromatic or heterocyclic partner. nih.gov Various heterocyclic systems, including pyrrole (B145914), thiazole, oxazolone, quinoline, and pyrazole, have been successfully integrated into azo structures. nih.govrsc.orgrsc.org For example, novel azo dyes containing a pyrrole moiety have been synthesized by reacting a substituted diazonium salt with 1-H-pyrrole-2-carbaldehyde. nih.gov Similarly, benzothiazole-based azo dyes have been prepared by the diazo coupling of 2-amino-6-substituted benzothiazoles with pyrazolone (B3327878) derivatives. nih.govrsc.org These advanced derivatization techniques open up avenues for creating a diverse library of functional azo compounds with potential applications in various scientific and technological fields.

Green Chemistry Principles in Azo Compound Synthesis

The synthesis of azo compounds, a cornerstone of the dye and pigment industry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. The drive towards sustainable chemical manufacturing has spurred the application of green chemistry principles to mitigate the environmental impact of these processes. These principles focus on the reduction or elimination of hazardous substances by promoting the use of alternative feedstocks, benign solvents, efficient catalysts, and energy-efficient reaction conditions. The development of greener routes for the synthesis of this compound and its derivatives is an active area of research, aiming to replace conventional protocols with more environmentally friendly alternatives.

Several innovative strategies have emerged that align with the core tenets of green chemistry. These include the use of alternative energy sources like microwave and ultrasonic irradiation, the implementation of solvent-free reaction conditions, and the development of recyclable and non-toxic catalysts. Such methodologies not only reduce the environmental footprint but also often lead to improved reaction efficiency, higher yields, and simplified purification procedures.

Microwave-Assisted Synthesis

Microwave irradiation has been established as a powerful tool in green organic synthesis. mdpi.com This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, from hours to mere minutes, and can lead to higher product yields and purities compared to conventional heating methods. nih.gov

In the context of azo dye synthesis, microwave-assisted methods have been successfully employed for the rapid and convenient synthesis of unsymmetrical azo dyes. nih.gov For instance, a sustainable, metal-catalyst-free approach involves the cross-condensation of nitroarenes with aniline derivatives. nih.gov In this method, the aniline derivative acts as both a reductant and the coupling substrate, eliminating the need for toxic and costly metal catalysts. nih.gov This one-step synthesis can produce a variety of azo dyes in high yields (up to 97%) within minutes. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Representative Azo Dye

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | 3-10 minutes nih.govorganic-chemistry.org |

| Energy Source | Oil bath / Reflux | Microwave Irradiation nih.gov |

| Solvent | Often requires organic solvents | Can be performed in water or solvent-free nih.govorganic-chemistry.org |

| Catalyst | Often requires metal salts | Can be catalyst-free nih.gov |

| Yield | Moderate to good | Good to excellent (up to 97%) nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of azo compounds. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. mdpi.com This can enhance reaction rates and yields. Ultrasound has been utilized in the synthesis of nanocatalysts for dye degradation and in the modification of polymers for dye removal, highlighting its versatility in green applications related to dyes. researchgate.netrsc.org The use of ultrasound can lead to nanocatalysts with improved characteristics such as narrower particle size distribution and higher surface area, which enhances their catalytic activity. researchgate.net

Solvent-Free Synthesis (Grindstone Chemistry)

One of the most significant contributors to waste in chemical synthesis is the use of organic solvents. Solvent-free synthesis, also known as solid-state reaction or grindstone chemistry, offers a compelling green alternative by eliminating the need for solvents altogether. mdpi.comimist.ma Reactions are typically carried out by grinding the solid reactants together at room temperature, often with a catalyst. rsc.org

This methodology has been successfully applied to the synthesis of azo dyes. rsc.org For example, an efficient and environmentally friendly approach involves the diazo coupling reactions of aromatic amines with β-naphthol using a sulfonic acid-functionalized magnetic nanoparticle catalyst (Fe3O4@SiO2-SO3H) via a grinding method at room temperature. rsc.org This approach overcomes many drawbacks of traditional methods, such as the need for low temperatures, the use of toxic solvents and acids, and the instability of diazonium salts. rsc.org Key advantages include mild reaction conditions, excellent conversions, simple product isolation, and the ability to recycle the magnetic catalyst. rsc.org

Table 2: Features of Solvent-Free Azo Dye Synthesis

| Feature | Description |

|---|---|

| Principle | Grinding solid reactants together at room temperature. rsc.org |

| Solvent Use | Eliminates the need for hazardous organic solvents. rsc.org |

| Energy Consumption | Low, as reactions are often conducted at ambient temperature. rsc.org |

| Catalyst | Can utilize recyclable solid catalysts, such as magnetic nanoparticles. rsc.org |

| Work-up | Simplified product isolation process. rsc.org |

| Atom Economy | Generally high, minimizing waste. |

Greener Solvents and Catalysts

When a solvent is necessary, the principles of green chemistry guide the selection of more benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. sjp.ac.lk Other eco-friendly options include biodegradable solvents derived from biomass, such as ethyl lactate. nih.gov

The development of efficient and recyclable catalysts is also a key aspect of green azo dye synthesis. The use of heterogeneous catalysts, such as metal oxides or functionalized nanoparticles, is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govrsc.org For example, Cu-CeO2 nanoparticles have been used for the direct oxidation of aniline to form aromatic azo compounds with high yields and selectivity, using hydrogen peroxide as a green oxidant. nih.gov Enzymatic catalysis, using enzymes like laccase, represents a frontier in green chemistry, offering high selectivity under mild conditions. utb.cz

Spectroscopic Characterization and Structural Elucidation of 4 P Tolylazo Aniline

Advanced Spectroscopic Techniques for Molecular Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure and understanding the electronic properties of 4-(p-Tolylazo)aniline. Techniques such as FT-IR, UV-Vis, NMR, and mass spectrometry each offer a unique window into the compound's chemical makeup.

Fourier Transform Infrared (FT-IR) Spectroscopy: Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eg For a molecule to be IR active, its vibration or rotation must cause a change in its dipole moment. tanta.edu.eg The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending of its specific chemical bonds.

Key vibrational frequencies for this compound include the N-H stretching of the primary amine group, the C-H stretching of the aromatic rings and the methyl group, the N=N stretching of the azo group, and the C-N stretching. The presence of the amino group is typically confirmed by bands in the region of 3450-3250 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. The N=N azo stretch, which is characteristic of azo compounds, can be found in the 1450-1400 cm⁻¹ region.

Interactive Data Table: FT-IR Spectral Data for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3443 |

| C-H Stretch (Aromatic) | 3100-3000 |

| N=N Stretch (Azo) | ~1430 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromogenic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mlsu.ac.inmsu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital (like the Highest Occupied Molecular Orbital or HOMO) to a higher energy orbital (like the Lowest Unoccupied Molecular Orbital or LUMO). msu.edu Azo compounds like this compound are colored because they absorb light in the visible region of the electromagnetic spectrum. solubilityofthings.com

The UV-Vis spectrum of this compound is characterized by two main absorption bands. The high-energy band, typically found in the ultraviolet region, is attributed to the π → π* electronic transition within the aromatic rings. The lower-energy band, which extends into the visible region and is responsible for the compound's color, is assigned to the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group. uomustansiriyah.edu.iq The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. mlsu.ac.inslideshare.net

Interactive Data Table: UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | ~250-300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR). rsc.orgresearchgate.net

In the ¹H-NMR spectrum of this compound, the aromatic protons of the two different phenyl rings appear as distinct multiplets in the downfield region, typically between 6.5 and 8.0 ppm. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-donating methyl group (-CH₃). The protons of the methyl group appear as a singlet further upfield, usually around 2.4 ppm. The protons of the amino group are also observed as a broad singlet.

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The chemical shifts are spread over a wider range than in ¹H-NMR, allowing for the resolution of individual carbon signals. The carbons attached to the nitrogen atoms of the azo group and the amino group, as well as the carbon of the methyl group, will have characteristic chemical shifts. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

| Amino Protons (-NH₂) | Variable, broad singlet |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 114 - 153 |

Mass Spectrometry (LC-MS/MS, HRMS): Fragmentation Mechanisms and Molecular Mass Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. thieme-connect.com

For this compound (C₁₃H₁₃N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (211.27 g/mol ). nih.gov The fragmentation of the molecular ion can occur through various pathways. A common fragmentation pattern for aromatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org In azo compounds, cleavage of the bonds adjacent to the N=N group is also a characteristic fragmentation pathway. The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Solvent and Environmental Effects on Spectroscopic Signatures

The spectroscopic properties of a molecule can be influenced by its surrounding environment, particularly the solvent in which it is dissolved. mlsu.ac.inajol.info

Influence of Solvent Polarity on Electronic Absorption Spectra

The polarity of the solvent can significantly affect the position of the absorption maxima (λmax) in the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. ajrsp.comresearchgate.net This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.

For this compound, the n → π* transition often exhibits a hypsochromic shift (blue shift, to shorter wavelength) as the solvent polarity increases. This is because the non-bonding electrons on the nitrogen atoms can interact with polar solvent molecules through hydrogen bonding, which lowers the energy of the ground state more than the excited state. Conversely, the π → π* transition typically shows a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity, as the excited state is generally more polar than the ground state and is therefore better stabilized by polar solvents. uomustansiriyah.edu.iq The solubility of this compound is greater in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) compared to water, due to its relatively hydrophobic nature. solubilityofthings.com

Interactive Data Table: Effect of Solvent Polarity on UV-Vis Absorption of Azo Dyes

| Solvent | Polarity | Effect on n → π* Transition | Effect on π → π* Transition |

|---|---|---|---|

| Hexane | Low | Reference | Reference |

| Ethanol | High | Hypsochromic Shift (Blue Shift) | Bathochromic Shift (Red Shift) |

Acid-Base Dependent Spectroscopic Behavior

The spectroscopic characteristics of this compound are significantly influenced by the pH of the medium, a phenomenon known as halochromism. This behavior is primarily due to the protonation and deprotonation of the molecule at its basic and acidic sites, respectively, leading to alterations in the electronic structure and, consequently, the absorption of light.

In neutral and basic conditions, this compound typically exhibits an intense absorption band in the UV-visible spectrum. This band is attributed to a π → π* electronic transition within the conjugated system of the molecule. Upon acidification, a distinct bathochromic shift (red shift) is often observed, indicating a change in the electronic properties of the dye. nih.gov This shift is a result of the protonation of the azo group, specifically the β-nitrogen atom, which leads to the formation of a resonance-stabilized azonium cation. acs.org This protonation event extends the conjugation of the π-system, thereby lowering the energy required for the electronic transition and causing the absorption maximum (λmax) to shift to a longer wavelength. nih.govacs.org

Conversely, in strongly acidic environments, further protonation can occur at the amino group. The impact of this second protonation on the absorption spectrum can be more complex, sometimes leading to a hypsochromic shift (blue shift) as the electron-donating ability of the amino group is diminished. The specific changes in the UV-Vis spectrum are highly dependent on the solvent and the concentration of the acid. ajrsp.com

The acid-base equilibria and the corresponding spectral shifts can be quantified by determining the acid dissociation constant (pKa) of the compound. ajrsp.com This is often achieved through spectrophotometric titration, where the absorbance at a specific wavelength is monitored as a function of pH. The presence of one or more isosbestic points in the series of spectra obtained during such a titration indicates a clear equilibrium between two or more species. acs.org

Detailed Research Findings:

In one study, the protonation of a related azobenzene (B91143) compound resulted in a significant upfield shift of the β-azo nitrogen (Nβ) signal by 216 ppm in the 15N NMR spectrum, while the ammonium (B1175870) nitrogen (Nγ) experienced a downfield shift of 45 ppm. acs.org This provides strong evidence for the localization of the positive charge on the azo bridge upon protonation.

The following table summarizes the typical UV-Vis absorption data for this compound and related compounds in different media, illustrating the effect of pH on their spectroscopic properties.

Table 1: UV-Vis Absorption Data for this compound and Related Compounds in Different Media

| Compound | Medium | λmax (nm) | Molar Absorptivity (log ε) | Reference |

|---|---|---|---|---|

| Azobenzene Derivative 3 | Basic/Neutral | 412 | 4.41 | acs.org |

| Acidic (pH 1) | 511 | 4.67 | acs.org | |

| Azobenzene Derivative 4 | Basic/Neutral | 481 | 4.12 | acs.org |

| Acidic (pH 1) | 530, 547 | 4.35 | acs.org | |

| Azobenzene Derivative 5 | Basic/Neutral | 436 | 4.07 | acs.org |

Furthermore, ¹H NMR titration studies on similar azobenzene compounds have demonstrated downfield shifts for all proton signals upon the addition of acid, consistent with the delocalization of the positive charge across the molecule in the protonated form. acs.org

The solvent environment also plays a crucial role in the acid-base behavior and the resulting spectroscopic changes. The polarity of the solvent can influence the stability of the different protonated species and thus affect the position of the absorption bands. nih.govajrsp.com

Crystallographic Analysis and Solid State Investigations

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

While specific single-crystal X-ray diffraction data for 4-(p-Tolylazo)aniline (C13H13N3) is not available in the reviewed literature, analysis of a closely related analogue, (E)-4-(p-Tolyldiazenyl)phenol (C13H12N2O), provides valuable insights into the expected structural features. researchgate.net The primary difference is the substitution of an amino group (-NH2) in this compound for a hydroxyl group (-OH) in the phenol (B47542) analogue.

Crystal System and Space Group Assignment

The crystal system and space group define the symmetry of the crystal lattice. For the analogue (E)-4-(p-Tolyldiazenyl)phenol, the crystal system has been identified as monoclinic, with the space group assigned as P21/n. researchgate.net This assignment indicates a specific set of symmetry operations that describe the arrangement of molecules within the unit cell. researchgate.net It is plausible that this compound would crystallize in a similar low-symmetry system, such as monoclinic or orthorhombic, which is common for such organic molecules.

Table 1: Crystal System and Space Group for (E)-4-(p-Tolyldiazenyl)phenol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

Unit Cell Parameters and Molecular Conformation Analysis

The unit cell is the smallest repeating unit in a crystal lattice. The dimensions of the unit cell for (E)-4-(p-Tolyldiazenyl)phenol were determined with high precision. researchgate.net The molecule adopts a trans geometry with respect to the azo (-N=N-) double bond, which is the thermodynamically favored conformation. researchgate.net The molecule exhibits a slight deviation from planarity. researchgate.net

For this compound, a similar trans conformation around the azo bridge is expected. The molecule would consist of two aromatic rings—a p-toluidine (B81030) ring and a phenyl ring—linked by the diazene (B1210634) group. The dihedral angle between these two rings would be a key conformational parameter, influenced by steric and electronic factors.

Table 2: Unit Cell Parameters for (E)-4-(p-Tolyldiazenyl)phenol researchgate.net

| Parameter | Value |

|---|---|

| a (Å) | 5.6140 (5) |

| b (Å) | 17.8226 (14) |

| c (Å) | 11.0657 (10) |

| α (°) | 90 |

| β (°) | 93.720 (7) |

| γ (°) | 90 |

| Volume (ų) | 1104.86 (16) |

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is stabilized by various intermolecular forces. In the analogue (E)-4-(p-Tolyldiazenyl)phenol, the crystal structure is stabilized by intermolecular O—H···N hydrogen bonds. researchgate.net For this compound, the presence of the amino (-NH2) group, which can act as a hydrogen bond donor, and the azo nitrogen atoms, which can act as acceptors, suggests that N—H···N hydrogen bonds would be a dominant interaction in its crystal packing. These interactions would likely link molecules into chains or more complex networks, defining the supramolecular architecture.

High-Pressure Crystallography Studies

High-pressure crystallography investigates the structural changes in crystalline materials under pressures different from ambient conditions. Applying pressure can induce phase transitions to new polymorphic forms that may possess different physical properties. nih.gov A review of the current literature reveals no specific high-pressure crystallography studies have been performed on this compound. Such studies could potentially uncover new crystalline phases or changes in intermolecular interactions under compression.

Powder X-ray Diffraction for Polymorphism and Bulk Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of bulk crystalline materials. It is particularly crucial for identifying different crystalline forms, known as polymorphs. researchgate.net Polymorphism is the ability of a solid material to exist in more than one crystal structure, and different polymorphs of a compound can exhibit distinct physicochemical properties. researchgate.net

Each polymorph produces a unique PXRD pattern, which serves as a fingerprint for its identification. researchgate.net While this compound is known to be a crystalline solid, no specific studies on its potential polymorphism using PXRD have been reported in the surveyed scientific literature. solubilityofthings.com A thorough polymorphic screen using PXRD would be necessary to identify all possible crystalline forms and ensure the consistency of the material for any application.

Theoretical and Computational Chemistry of 4 P Tolylazo Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 4-(p-Tolylazo)aniline. mit.edu These methods allow for the precise calculation of electron distribution, orbital energies, and the energetics of chemical reactions, offering deep insights into the molecule's inherent reactivity. rsc.orgresearchgate.net

The electronic structure of this compound is characterized by an extended π-conjugated system that includes the two aromatic rings and the central azo (–N=N–) bridge. This delocalization of electrons across the molecule is a key determinant of its properties. researchgate.net Quantum chemical calculations on aniline (B41778) derivatives show that substituents significantly alter molecular properties, and these changes can be correlated with empirical parameters like Hammett constants. In this compound, the electron-donating amino (–NH₂) group and the methyl (–CH₃) group on the tolyl ring influence the electron density distribution across this π-system.

Orbital analysis focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. For a related azobenzene (B91143) compound, the HOMO-LUMO energy gap was calculated to be approximately 3.25 eV. icrc.ac.ir A smaller gap generally implies higher reactivity. The HOMO is typically localized on the electron-rich aniline portion of the molecule, while the LUMO is distributed over the azo bridge and the tolyl ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of Aromatic Amines and Azo Compounds

| Property | Typical Method | Significance | Reference |

| C-N Bond Length | Ab initio HF 6-311G | Influenced by electron-donating/withdrawing substituents | |

| Out-of-Plane Angle (θ) | DFT, Ab initio | Measures non-planarity of the amino group relative to the phenyl ring | |

| Inversion Barrier (E_inv) | DFT, HF 6-311G | Energy required for the amino group to invert its pyramidal geometry | |

| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and electronic excitation energy | icrc.ac.ir |

This table presents typical properties examined in computational studies of related aromatic amines and azo compounds, providing a framework for understanding this compound.

Quantum chemical calculations are pivotal for predicting reaction pathways by mapping the potential energy surface. rsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which governs its rate. For reactions involving azo compounds, such as thermal isomerization or degradation, computational methods can locate the specific geometry of the transition state. tandfonline.com These calculations have been used to investigate the mechanisms of various chemical reactions, including oxidation, reduction, and substitution, that this compound can undergo.

Electronic Structure Properties and Orbital Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a compound and its biological or environmental activity. nih.govrsc.org These models are essential for screening large numbers of chemicals and prioritizing them for further experimental testing. rsc.org

Predictive molecular modeling has become a transformative tool in chemical sciences, allowing for the simulation of complex molecular interactions before conducting experiments. scifiniti.com QSAR models for this compound and other aromatic amines are developed by calculating a set of numerical values, or "descriptors," that encode structural, electronic, or physicochemical features of the molecule. These descriptors are then correlated with a specific activity using statistical methods like multiple linear regression or more advanced machine learning algorithms such as gradient boosting and neural networks. nih.govinsilico.euarxiv.org

These models can predict various endpoints, from physical properties like boiling point to complex biological interactions, such as the binding affinity of the compound to a specific enzyme. arxiv.orgimist.ma For instance, molecular docking, a related computational technique, can predict the preferred orientation of this compound when bound to a protein receptor, which is crucial for understanding its potential biological effects. scifiniti.comresearchgate.net

Table 2: Common Approaches in QSAR Model Development

| Modeling Technique | Key Descriptors | Application | Reference |

| Multiple Linear Regression | Hydrophobicity (logP), Electronic (LUMO energy) | Predicting toxicity to aquatic organisms | insilico.eu |

| Gene Expression Programming (GEP) | Various physicochemical parameters | Classifying carcinogenic potency of aromatic amines | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Predicting antiamoebic activity of related compounds | imist.ma |

| Machine Learning (e.g., GBR, XGBoost) | Molecular embeddings (e.g., Mol2Vec) | Predicting fundamental molecular properties (e.g., MP, BP) | arxiv.org |

This table summarizes various QSAR methodologies that can be applied to predict the activities of this compound.

A significant application of QSAR is in environmental science, where it is used to predict the fate of chemicals in the environment. rsc.org Azo compounds like this compound are of environmental interest because their degradation, particularly under anaerobic conditions by enzymes like azoreductase, can release constituent aromatic amines, which may be more toxic than the parent dye. researchgate.netsolubilityofthings.com

Computational models are used to predict key environmental parameters such as persistence, mobility, and potential for bioaccumulation. QSARs can estimate a substance's biodegradability and environmental half-life, which are critical inputs for regulatory frameworks like REACH. umweltbundesamt.de The European Chemicals Agency (ECHA) has listed this compound in its Annex III inventory, suggesting it may meet criteria for being a substance of concern, a classification often supported by predictive computational assessments. researchgate.netnih.gov Molecular docking studies can further illuminate this by predicting the interactions between this compound and bacterial azoreductase enzymes, providing a mechanistic basis for its biodegradability potential. researchgate.net

Development of Predictive Models for Molecular Interactions

Computational Studies of Isomerization Mechanisms (e.g., cis-trans photoisomerization)

The azo group in this compound can exist in two geometric isomers: the more stable trans (E) form and the less stable cis (Z) form. The reversible conversion between these isomers, known as isomerization, can be triggered by light (photoisomerization) or heat (thermal isomerization). This process involves a significant change in molecular geometry and physical properties. beilstein-journals.org

Computational studies, primarily using DFT, have been crucial in elucidating the mechanisms of this transformation. researchtrends.netresearchgate.net The isomerization from the trans to the cis form typically occurs via irradiation with UV light (around 320–350 nm), while the reverse reaction can be triggered by visible light or heat. beilstein-journals.org Theoretical models explore the potential energy surfaces of the molecule in its ground and excited states to identify the most likely isomerization pathway. researchgate.net

Two primary mechanisms are considered: rotation around the N=N double bond or an inversion (in-plane) mechanism at one of the nitrogen atoms. Computational studies on azobenzene and its derivatives suggest the isomerization proceeds via a rotation-assisted inversion mechanism, often involving a zwitterionic transition state, especially in polar solvents. researchtrends.netresearchgate.net These studies provide quantitative data on the energy barriers for the process and the structural changes involved. beilstein-journals.org

Table 3: Computed Parameters for Azobenzene Isomerization

| Parameter | Value | Description | Reference |

| Stability Difference (trans vs. cis) | ~12 kcal/mol | The trans isomer is significantly more stable than the cis isomer. | beilstein-journals.org |

| Photoexcited State Energy Barrier | ~23 kcal/mol | The energy barrier for isomerization in the excited state. | beilstein-journals.org |

| C4-C4' Distance (trans) | 9.0 Å | Distance between the para-carbon atoms of the phenyl rings in the trans form. | beilstein-journals.org |

| C4-C4' Distance (cis) | 5.5 Å | Distance between the para-carbon atoms of the phenyl rings in the cis form. | beilstein-journals.org |

| Dipole Moment (trans) | ~0 D | The trans isomer is nearly flat and nonpolar. | beilstein-journals.org |

| Dipole Moment (cis) | 3.0 D | The cis isomer has an angular geometry and a significant dipole moment. | beilstein-journals.org |

This table presents key geometric and energetic parameters associated with the cis-trans isomerization of the parent azobenzene molecule, which serves as a model for this compound.

Mechanistic Investigations of Chemical Transformations Involving 4 P Tolylazo Aniline

Elucidation of Reaction Mechanisms in Synthetic Pathways

The primary synthetic route to 4-(p-Tolylazo)aniline involves an electrophilic aromatic substitution reaction known as azo coupling. The mechanism proceeds in two main stages: diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic partner. byjus.com

Stage 1: Diazotization of p-Toluidine (B81030)

The synthesis begins with the diazotization of p-toluidine (4-methylaniline). In this process, p-toluidine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (around 0-5 °C) to ensure the stability of the diazonium salt. byjus.com

The reaction mechanism involves the following steps:

Protonation of nitrous acid by the strong acid.

The protonated nitrous acid loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

The lone pair of electrons on the nitrogen atom of the p-toluidine's amino group attacks the nitrosonium ion, forming an N-nitrosamine derivative.

Following a series of proton transfers (a tautomerization), a diazohydroxide intermediate is formed.

Protonation of the hydroxyl group followed by the elimination of a water molecule yields the p-tolyl-diazonium ion.

Stage 2: Azo Coupling

The p-tolyldiazonium salt is a weak electrophile that then reacts with an electron-rich coupling agent, in this case, aniline (B41778). The amino group (-NH₂) of aniline is a powerful activating group, directing the electrophilic attack of the diazonium ion to the para position due to steric hindrance at the ortho positions. byjus.com The reaction is carried out in a slightly acidic medium. byjus.com The mechanism involves the attack of the aniline ring on the terminal nitrogen of the diazonium salt, leading to the formation of a C-N bond and a carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound. byjus.com

The coupling reaction is sensitive to pH. Aniline derivatives with electron-donating substituents generally exhibit higher rate constants for dye formation. researchgate.net

Table 1: Synthetic Pathway for this compound

| Step | Reactants | Conditions | Intermediate/Product | Mechanism Type |

|---|---|---|---|---|

| 1. Diazotization | p-Toluidine, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | p-Tolyldiazonium chloride | Electrophilic substitution on nitrogen |

| 2. Azo Coupling | p-Tolyldiazonium chloride, Aniline | Slightly acidic medium | This compound | Electrophilic aromatic substitution |

Photoreactivity and Photochromic Dynamics

Azo compounds like this compound are known for their photochromic properties, meaning they undergo reversible structural changes upon light irradiation. scispace.comscirp.org This behavior is dominated by photoisomerization around the central N=N double bond.

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves between a donor and an acceptor site within the same molecule in its electronically excited state. mdpi.com This process is common in molecules containing both a proton donor (like a hydroxyl or amino group) and a nearby acceptor atom within a hydrogen-bonding distance. mdpi.comrsc.org

In this compound, the amino group (-NH₂) can act as a proton donor, and the azo nitrogen atoms can act as potential proton acceptors. Upon photoexcitation, the acidity of the amino group and the basicity of the azo group can change, potentially facilitating proton transfer. mdpi.com While the classic ESIPT often involves a pre-formed intramolecular hydrogen bond, the process in this compound would likely involve conformational changes to bring the donor and acceptor groups into proximity. The substituent position and electronic nature can significantly influence ESIPT. nih.gov For instance, para-substitution can effectively promote intramolecular charge transfer, which is a key aspect of the ESIPT process. nih.gov The ESIPT process in related systems can be influenced by environmental factors such as solvent polarity.

The most significant photoreaction for this compound is the reversible trans-cis (or E/Z) isomerization around the central azo (-N=N-) bond. beilstein-journals.org The more stable trans isomer can be converted to the less stable cis isomer upon irradiation with light of a suitable wavelength, typically in the UV region corresponding to the strong π→π* transition. beilstein-journals.org The reverse cis-trans isomerization can be induced by irradiation with visible light (corresponding to the weaker n→π* transition) or can occur thermally. beilstein-journals.org

Pathways : The isomerization process is initiated by the absorption of a photon, promoting the molecule to an excited electronic state (S₁ or S₂). From the excited state, the molecule can decay back to the ground state (S₀) through different pathways. The isomerization from trans to cis involves a significant geometric change, with the distance between the carbon atoms at the 4 and 4' positions of the aromatic rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org The isomerization can proceed through either a rotation or an inversion mechanism at one of the nitrogen atoms. nih.gov

Kinetics : The photochemical trans-to-cis isomerization is an extremely fast process, often occurring on the picosecond timescale. beilstein-journals.org In contrast, the thermal relaxation from the cis back to the trans isomer is much slower, with timescales ranging from milliseconds to days, depending on the specific molecular structure and the environment. beilstein-journals.orgchemrxiv.org The kinetics of photoisomerization can be complex; while trans-to-cis photoisomerization often follows first-order kinetics, the reverse thermal reaction can sometimes exhibit second-order kinetics, particularly in constrained environments like monolayers. nih.gov The quantum yield and rate of isomerization are influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic rings. nih.govresearchgate.net

Table 2: Comparison of trans and cis Isomers of Azobenzene (B91143) Derivatives

| Property | trans-Isomer | cis-Isomer | Citation |

|---|---|---|---|

| Thermodynamic Stability | More stable | Less stable | beilstein-journals.org |

| Geometry | Planar | Non-planar | beilstein-journals.org |

| 4,4'-Carbon Distance | ~9.0 Å | ~5.5 Å | beilstein-journals.org |

| UV-Vis Absorption (π→π*) | High intensity (UV region) | Lower intensity | beilstein-journals.org |

| UV-Vis Absorption (n→π*) | Low intensity (Visible region) | Higher intensity | beilstein-journals.org |

| Conversion Trigger | Visible light / Heat | UV light | beilstein-journals.org |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Mass Spectrometric Approaches to Fragmentation Mechanisms

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization, typically by electron impact (EI). The fragmentation is guided by the stability of the resulting ions and neutral fragments. For this compound (molecular weight ≈ 211.27 g/mol ), the molecular ion peak [M]⁺• at m/z 211 would be expected. nih.gov

The primary fragmentation pathways involve the cleavage of the bonds adjacent to the azo group, which is the weakest part of the molecule.

Common fragmentation patterns for aromatic azo compounds and amines include: libretexts.org

Cleavage of the C-N bonds: The bonds between the aromatic rings and the azo nitrogen atoms are susceptible to cleavage. This can lead to the formation of several key fragment ions:

[CH₃C₆H₄N₂]⁺ at m/z 119

[H₂NC₆H₄N₂]⁺ at m/z 120

[CH₃C₆H₄]⁺ (tolyl cation) at m/z 91

[H₂NC₆H₄]⁺ (aminophenyl cation) at m/z 92

Cleavage of the N=N bond: Although less common as an initial step, fragmentation of the N=N bond can occur, often after rearrangement, leading to radical cations of the constituent anilines.

Alpha-Cleavage: For the aniline portion, alpha-cleavage next to the C-N bond is a characteristic fragmentation pathway for amines. libretexts.org

In related substituted anilines, the heterolytic dissociation of the C–N bond is often a primary fragmentation route. researchgate.net The fragmentation of similar sulfonamides also proceeds via cleavage of S-N or N-C bonds. researchgate.net Based on these principles, a plausible fragmentation scheme for this compound is outlined below.

Table 3: Proposed Mass Spectrometric Fragments of this compound

| m/z | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 211 | [C₁₃H₁₃N₃]⁺• | C₁₃H₁₃N₃ | Molecular Ion |

| 120 | [H₂NC₆H₄N₂]⁺ | C₆H₆N₃ | Cleavage of the tolyl-N bond |

| 119 | [CH₃C₆H₄N₂]⁺ | C₇H₇N₂ | Cleavage of the aminophenyl-N bond |

| 106 | [C₇H₈N]⁺ | C₇H₈N | Loss of N₂ from m/z 134 (rearranged ion), or fragment from o-aminoazotoluene. nih.gov |

| 92 | [H₂NC₆H₄]⁺ | C₆H₆N | Cleavage of N-N and C-N bonds |

| 91 | [CH₃C₆H₄]⁺ | C₇H₇ | Cleavage of N-N and C-N bonds |

Kinetic Studies of Chemical and Photochemical Processes

Kinetic studies quantify the rates of the reactions involving this compound, providing deeper mechanistic understanding.

Kinetics of Chemical Synthesis: The rate of the azo coupling reaction is highly dependent on experimental conditions. Studies on the coupling of aniline derivatives show that the rate constant is influenced by pH, temperature, and the nature of substituents on the aniline ring. researchgate.net Electron-donating groups, such as the methyl group on the tolyl ring and the amino group on the aniline ring, increase the nucleophilicity of the aromatic rings and accelerate the coupling reaction. researchgate.net The reaction kinetics often follow a pseudo-first-order model with respect to the individual reactants under specific conditions. researchgate.net

Kinetics of Photochemical Processes: The kinetics of the photoisomerization of this compound are central to its photochromic behavior.

trans → cis Photoisomerization: The forward reaction induced by UV light is typically very fast, with kinetics occurring on the femtosecond to picosecond timescale. chemrxiv.org The process is generally treated as a first-order reaction with respect to the trans isomer concentration. nih.gov

cis → trans Thermal Isomerization: The reverse reaction, which occurs in the dark, is a much slower thermal process. The rate of this thermal back-reaction determines the stability of the cis isomer. chemrxiv.org The kinetics can vary; while often first-order, deviations can occur. For instance, in some constrained systems, the thermal isomerization has been observed to follow second-order kinetics, similar to the Lindemann-Hinshelwood mechanism for unimolecular reactions at low concentrations. nih.gov The rate of both photochemical reactions and nonradiative relaxation can be influenced by the environment and the extent of product formation. rsc.org

Evaluated kinetic and photochemical data are crucial for modeling the behavior of such organic species in various applications. copernicus.orgnasa.gov

Table 4: Summary of Kinetic Processes for this compound

| Process | Type | Typical Timescale | Influencing Factors | Citation |

|---|---|---|---|---|

| Azo Coupling | Chemical | Minutes to Hours | pH, Temperature, Substituents | researchgate.net |

| ***trans → cis* Isomerization** | Photochemical | Picoseconds | Light Wavelength & Intensity, Solvent | beilstein-journals.orgchemrxiv.org |

| ***cis → trans* Isomerization** | Thermal | Milliseconds to Days | Temperature, Molecular Structure, Environment | beilstein-journals.orgchemrxiv.orgnih.gov |

Advanced Material Applications and Functionalization

Development of Functional Materials with 4-(p-Tolylazo)aniline Moieties

The incorporation of the this compound moiety into different material systems imparts specific functionalities derived from its electronic and photochromic nature. This has led to the exploration of these materials in optics, photonics, and electronics.

Materials containing azobenzene (B91143) derivatives like this compound are at the forefront of research in photonics due to their reversible trans-cis photoisomerization. rsc.org This process, induced by light, causes a significant change in the molecule's geometry, which can be harnessed to alter the optical properties of the material on a macroscopic level. mdpi.com

Nonlinear Optical (NLO) Properties: Organic materials with delocalized π-electron systems, such as azo dyes, are known to exhibit significant third-order nonlinear optical responses. tcichemicals.comresearchgate.net The extended conjugation in this compound, spanning across the two aromatic rings and the azo bridge, makes it a candidate for NLO applications. This includes processes like two-photon absorption and nonlinear refraction, which are essential for optical switching and data storage. researchgate.net Research on related azo dye-polymer composites has demonstrated their potential for these applications. researchgate.net

Holographic Data Storage: The photoisomerization of the azo moiety can induce changes in the refractive index and birefringence of a material. researchgate.net When embedded in a polymer matrix, molecules containing the this compound chromophore can be oriented using polarized light. This alignment allows for the creation of holographic gratings, enabling the recording and storage of optical information. mdpi.comresearchgate.net The ability to write, erase, and rewrite optical information makes these materials highly suitable for dynamic holographic applications. researchgate.net

| Photonic Application | Underlying Principle | Potential Role of this compound Moiety |

| Optical Switching | Reversible trans-cis photoisomerization leading to changes in light absorption. | The azo group acts as a molecular switch, controlled by specific wavelengths of light. |

| Nonlinear Optics | High third-order susceptibility (χ³) from extended π-conjugated system. tcichemicals.com | Contributes to the material's ability to alter light properties, e.g., frequency doubling. |

| Holographic Storage | Photo-induced anisotropy and birefringence in polymer films. researchgate.net | The chromophore's reorientation allows for the encoding of data as refractive index patterns. |

The electronic characteristics of this compound, particularly its nature as an aromatic amine, make it a person of interest for applications in organic electronics. Aromatic amines are often effective electron donors or hole-transporting materials, which are fundamental components of many optoelectronic devices. solubilityofthings.com

Organic Semiconductors: Conjugated polymers incorporating azo functionalities are being investigated for their semiconducting properties. The inclusion of the this compound unit into a polymer backbone could modulate the material's bandgap and charge carrier mobility, properties essential for transistors and photodetectors. mdpi.com

Optical and Photonic Applications

Integration into Polymer Architectures

Incorporating the this compound moiety into polymer backbones is a key strategy for translating its molecular properties into macroscopic functions. This is commonly achieved through polycondensation reactions, yielding high-performance polymers like polyamides and polyimides.

Polycondensation is a versatile method for synthesizing high-molecular-weight aromatic polymers. mdpi.com To create polymers containing the this compound unit, the core molecule must first be functionalized to create a suitable diamine monomer. This can be achieved by introducing a second amine group, for example, creating a derivative like 4-((4-aminophenyl)diazenyl)-1,3-diaminobenzene.

This resulting azo-diamine can then be reacted with various diacid chlorides (e.g., isophthaloyl chloride or terephthaloyl chloride) via low-temperature solution polycondensation to produce aromatic polyamides. mdpi.comscielo.br The Yamazaki-Higashi method, which uses a phosphite (B83602) catalyst, is another effective route for this polymerization. mdpi.comresearchgate.net

Table of Polycondensation Reactants for Azo-Polymers

| Monomer 1 (Diamine) | Monomer 2 (Diacid Derivative) | Resulting Polymer | Polymerization Method |

|---|---|---|---|

| Diamine containing this compound moiety | Terephthaloyl chloride | Aromatic Polyamide | Low-Temperature Solution Polycondensation mdpi.com |

| Diamine containing this compound moiety | Isophthaloyl chloride | Aromatic Polyamide | Low-Temperature Solution Polycondensation mdpi.com |

| Diamine containing this compound moiety | Aromatic dicarboxylic acid | Aromatic Polyamide | Yamazaki-Higashi Polycondensation mdpi.com |

The introduction of the this compound moiety into a polymer chain significantly modifies the material's properties.

Photoresponsiveness: The most prominent feature imparted by the azo group is photoresponsiveness. specificpolymers.comrsc.org Polymers containing this unit can exhibit reversible changes in their conformation, polarity, and even physical shape upon exposure to light, enabling applications such as photo-actuators and light-responsive membranes. rsc.orgresearchgate.net

Thermal and Mechanical Properties: The rigid, aromatic nature of the this compound unit generally enhances the thermal stability of the polymer, leading to high glass transition temperatures (Tg). researchgate.net However, the introduction of such bulky side groups or main-chain units can disrupt chain packing, potentially leading to amorphous polymers with improved solubility in organic solvents but possibly lower mechanical strength compared to highly crystalline analogs. mdpi.commdpi.comeolss.net

Optical Properties: The azo chromophore imparts a distinct color to the resulting polymer. Furthermore, its presence influences the refractive index and can be used to control the optical transparency of polymer films. mdpi.com

Synthesis of Azo-Containing Polymers via Polycondensation

Chemo- and Biosensing Applications

The vibrant color of this compound and the potential for its spectral properties to change upon interaction with analytes make it a valuable component in chemo- and biosensors. solubilityofthings.com These sensors often operate on colorimetric or fluorometric principles, where the presence of a target analyte induces a detectable change in color or fluorescence. mdpi.comresearchgate.net

Derivatives of this compound are designed to act as specific receptors for target analytes. For instance, a closely related compound, 4′-hydroxyl-2,4-diaminoazobenzene, has been developed as a multifunctional colorimetric probe for the detection of Fe³⁺, Al³⁺, and Cu²⁺ ions. nih.gov The sensing mechanism involves the coordination of the metal ion with the hydroxyl and amino groups of the azo dye, leading to a distinct color change from yellow to purple. nih.gov Similarly, a Schiff base derived from a tolylazo-phenol structure was shown to be an effective ionophore for detecting iron ions. researchgate.net

These azo-based sensors offer several advantages, including the potential for real-time, naked-eye detection, making them suitable for creating simple test papers for environmental or biological monitoring. nih.govplos.orgrsc.org The design of a sensor involves creating a binding site for the target analyte that, when occupied, perturbs the electronic structure of the azo chromophore, thus signaling the binding event. mdpi.commdpi.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-((4-aminophenyl)diazenyl)-1,3-diaminobenzene |

| 4′-hydroxyl-2,4-diaminoazobenzene |

| 2-[(2-hydroxy-1-propenyl-buta-1,3-dienylimino)methyl]-4-p-tolylazo-phenol |

| Isophthaloyl chloride |

| Terephthaloyl chloride |

Chromogenic Sensing of Metal Ions and Other Analytes

Azo compounds are a significant class of chromogenic chemosensors. ijmr.net.in Their ability to change color in the presence of specific analytes is rooted in the interaction between the analyte and the molecule's delocalized π-electron system, which includes the azo group. The nitrogen atoms of the azo group and the amino substituent in this compound possess lone pairs of electrons, making them potential binding sites for metal cations. tubitak.gov.tr This interaction can alter the energy of the molecule's electronic transitions, leading to a visible color change.

While direct application of this compound as a primary sensor is not extensively documented, its core structure is a critical component in the design of more sophisticated chemosensors. Researchers have synthesized derivatives that incorporate this azo moiety into larger, more selective receptor architectures to achieve sensitive and specific detection of various metal ions. For instance, the this compound framework has been integrated into complex Schiff bases and calixarene (B151959) structures. These larger molecules create pre-organized cavities and additional binding sites that enhance the selectivity and sensitivity of metal ion recognition. The azo unit within these sensors acts as the signaling component, producing a colorimetric response upon analyte binding. tubitak.gov.trresearchgate.net

Table 1: Research Findings on Chromogenic Sensing by this compound Derivatives

| Derivative Class | Target Analyte(s) | Typical Observation | Reference |

| Schiff Base Derivatives | Cu²⁺ | Formation of a Metal-Ligand Charge Transfer (MLCT) band, resulting in a distinct color change. | tubitak.gov.tr |

| Schiff Base Derivatives | Co²⁺, Zn²⁺ | Changes in the electronic spectra upon cumulative addition of metal salt solutions. | researchgate.net |

| Azocalix nih.govarenes | Ca²⁺ | Specific selectivity and color change observed upon complexation with Ca²⁺ ions. | researchgate.net |

This research demonstrates that the chromophoric properties of the this compound unit can be effectively harnessed for visual detection of analytes when incorporated into a suitable molecular sensor framework.

Utilization as Analytical Reagents

The chemical reactivity of this compound makes it a useful reagent in various analytical procedures, particularly in spectrophotometric analysis. ijmr.net.in Its primary application in this context is based on the reactivity of its aromatic amine group.

One of the most established analytical methods where primary aromatic amines like this compound are used is in the determination of nitrite (B80452) (NO₂⁻). This application is a variation of the Griess test, a well-known colorimetric method. The general procedure involves two steps:

Diazotization: In an acidic medium, the analyte (nitrite) reacts with a primary aromatic amine (the Griess diazotizing reagent, such as sulfanilamide) to form a diazonium salt. epa.gov

Coupling: This diazonium salt is then reacted with a coupling agent—a role that can be filled by this compound—to form a new, intensely colored azo dye. epa.gov

The concentration of the resulting azo dye, which is directly proportional to the initial nitrite concentration, is then quantified using spectrophotometry. The intense color of the final product allows for high sensitivity. researchgate.net This principle is also extended to the determination of nitrate (B79036) (NO₃⁻), which can be first chemically reduced to nitrite and then analyzed using the same method. epa.govresearchgate.net

Furthermore, this compound serves as an intermediate in the synthesis of other, more specialized analytical reagents. journalijar.com Its structure can be modified to create new chromogenic agents with tailored selectivity for different target analytes. The compound itself has also been a target analyte in the development of analytical methods, such as gas chromatography, for monitoring workplace environments. oup.comepa.gov

Table 2: Applications of this compound in Analytical Chemistry

| Application Area | Methodology | Role of Compound | Reference(s) |

| Environmental Analysis | Spectrophotometry | Coupling reagent for the determination of nitrite/nitrate. | epa.govresearchgate.net |

| Chemical Synthesis | Organic Synthesis | Intermediate for creating more complex analytical reagents and dyes. | journalijar.com |

| Industrial Hygiene | Gas Chromatography (GC) | Target analyte for method development to monitor exposure. | oup.comepa.gov |

| Drug Authenticity / Pollutant Detection | Colorimetric Assays | General reagent forming stable, colored complexes with various analytes. |

Environmental Fate, Degradation Pathways, and Remediation Strategies

Biotic and Abiotic Degradation Pathways in Environmental Systems

The breakdown of 4-(p-Tolylazo)aniline can occur through both biological (biotic) and non-biological (abiotic) processes. While abiotic degradation through photolysis and hydrolysis is generally not considered a dominant pathway for azo colorants, biotic degradation, particularly under anaerobic conditions, plays a significant role. mst.dk

Microorganisms are central to the degradation of aromatic compounds like this compound. nih.gov Both bacteria and fungi have demonstrated the ability to biotransform a wide array of xenobiotic compounds, including azo dyes. nih.gov Fungi, in particular, possess a suite of powerful enzymes, such as laccases, peroxidases, and cytochromes P450, which have broad substrate specificity and are key to breaking down these complex molecules. nih.gov While many laccases are found in fungi like Trametes versicolor and Pichia pastoris, some bacteria, such as Pseudomonas desmolyticum, also exhibit phenol (B47542) oxidase activity on azo dyes. mdpi.com

The efficiency of microbial degradation can be enhanced by optimizing environmental conditions such as pH, temperature, and the presence of co-substrates or electron donors. frontiersin.org For instance, the addition of a carbon source like glucose or sucrose (B13894) has been shown to increase the rate of dye decolorization by various bacterial isolates. mdpi.com Some studies have explored the use of non-native bacterial cultures, which may possess the necessary enzymes to degrade a broad spectrum of toxic azo dyes. frontiersin.org

The degradation of azo dyes like this compound is often a two-step process involving both anaerobic and aerobic conditions for complete mineralization. bioline.org.br

Anaerobic Degradation: Under anaerobic (oxygen-deficient) conditions, the primary degradation step is the reductive cleavage of the azo bond (–N=N–). bioline.org.brcanada.caresearchgate.net This process results in the decolorization of the dye and the formation of aromatic amines. bioline.org.brwur.nl This reductive transformation is readily carried out by various anaerobic microorganisms, including intestinal bacteria and cultures found in sewage sludge. wur.nl The sulfate-reducing bacterium Desulfobacterium anilini is known to completely degrade aniline (B41778) anaerobically. d-nb.info The initial step in this pathway involves the carboxylation of aniline to 4-aminobenzoic acid. d-nb.infonih.gov

Aerobic Degradation: The aromatic amines produced during anaerobic degradation are generally more susceptible to breakdown under aerobic (oxygen-rich) conditions. bioline.org.brmst.dk Several aerobic bacteria have been identified that can mineralize aniline, typically initiating the process with the formation of catechol, which is then further broken down. nih.gov For example, Pseudomonas putida can utilize p-toluidine (B81030) (4-methylaniline) as its sole carbon and energy source, degrading it via 4-methylcatechol. nih.gov However, some aromatic amines can be resistant to degradation and may undergo oxidative coupling reactions, forming more persistent humic-like polymers. mst.dk A sequential anaerobic-aerobic treatment is often considered the most effective method for the complete breakdown of azo dyes and their metabolites. bioline.org.br

Photodegradation, or the breakdown of compounds by light, is generally not a major degradation pathway for azo dyes due to their inherent stability, a feature desirable for their application. mst.dk However, in the presence of a photocatalyst like titanium dioxide (TiO₂), the degradation of related compounds like aniline can be significantly enhanced. researchgate.net The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst. researchgate.netresearchgate.net These radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates such as phenol and 2-aminophenol, which can eventually be mineralized to inorganic products like CO₂, H₂O, and ammonium (B1175870) ions. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs) are effective chemical treatment methods for degrading recalcitrant organic pollutants like this compound. nih.govmdpi.com AOPs are characterized by the in-situ generation of highly reactive oxidizing species, most notably the hydroxyl radical (•OH), which has a very high oxidation potential. nih.govwisdomlib.org These radicals can non-selectively attack and break down complex organic molecules into simpler, less toxic compounds, and potentially achieve complete mineralization to carbon dioxide and water. nih.gov

Common AOPs include:

Fenton's Reagent: This process uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. wisdomlib.orgresearchgate.net The reaction is most effective under acidic conditions (pH 2-4). wisdomlib.org

Photo-Fenton: This is an enhancement of the Fenton process where UV light is used to accelerate the generation of hydroxyl radicals. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals.

Photocatalysis: As mentioned previously, this involves a semiconductor catalyst (like TiO₂) and a light source to generate oxidizing species. mdpi.com

AOPs have been shown to be highly efficient in removing aniline and its derivatives from wastewater. nih.govmdpi.comresearchgate.net The combination of different AOPs or their integration with biological treatment can lead to even higher degradation rates.

Photodegradation Mechanisms

Characterization of Degradation Products and Byproducts

The most significant degradation products of azo dyes are aromatic amines, formed by the reductive cleavage of the azo bond. mdpi.combioline.org.br For this compound, this cleavage would be expected to yield two primary aromatic amines: aniline and p-toluidine (4-methylaniline).

Further degradation of these primary amines can occur, particularly under aerobic or advanced oxidation conditions. For example, the aerobic degradation of aniline often proceeds through the formation of catechol . nih.gov The degradation of p-toluidine can produce 4-methylcatechol . nih.gov

Under photocatalytic oxidation, aniline has been shown to degrade into a variety of intermediates, including phenol , 2-aminophenol , hydroquinone , and even nitrobenzene , before complete mineralization. researchgate.netresearchgate.net The degradation of chloroanilines, which are structurally related, can produce intermediates like 4-chlorophenol , aminophenol , and benzoquinone . mdpi.com

The following table summarizes the key degradation products identified from the breakdown of this compound and its primary amine metabolites.

Table 1: Potential Degradation Products of this compound

| Parent Compound | Degradation Process | Key Degradation Products |

|---|---|---|

| This compound | Anaerobic Reduction | Aniline, p-Toluidine mdpi.combioline.org.br |

| Aniline | Aerobic Degradation | Catechol nih.gov |

| p-Toluidine | Aerobic Degradation | 4-Methylcatechol nih.gov |

| Aniline | Photocatalytic Oxidation | Phenol, 2-Aminophenol, Hydroquinone, Nitrobenzene researchgate.netresearchgate.net |

Analysis of Transformation Products in Environmental Matrices

The breakdown of this compound in the environment leads to the formation of various transformation products. The identification and analysis of these products in environmental matrices like soil and water are essential for a comprehensive understanding of its environmental impact. The azo bond in this compound can be cleaved, resulting in the formation of aromatic amines. mst.dk

Advanced analytical techniques are employed to detect and quantify these degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for separating and identifying these compounds in complex environmental samples. arcjournals.orglcms.cz Gas chromatography-mass spectrometry (GC-MS) is another valuable method, especially for volatile and semi-volatile transformation products. epa.gov These techniques allow for the accurate identification of metabolites and degradation intermediates, providing insights into the degradation pathways. arcjournals.org

Under anaerobic conditions, such as those found in some sediments and the lower gastrointestinal tract of mammals, the primary degradation pathway for azo compounds like this compound is the reductive cleavage of the azo bond (-N=N-). mst.dk This process is often facilitated by microbial azoreductases and can lead to the formation of potentially harmful aromatic amines, such as p-toluidine and p-phenylenediamine. mst.dkmdpi.com

In aerobic environments, the degradation process can be more complex. While some aromatic amines are readily biodegradable under aerobic conditions, others may persist or undergo further transformations. mst.dkmst.dk Oxidative coupling reactions can sometimes occur, leading to the formation of more complex and persistent humic-like polymers. mst.dk

Table 1: Analytical Techniques for Transformation Products

| Analytical Technique | Application | Key Findings |